molecular formula C15H9BrClFO B2480581 (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one CAS No. 1021179-34-9

(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one

Cat. No.: B2480581
CAS No.: 1021179-34-9
M. Wt: 339.59
InChI Key: PMHCDJXDHLAVEC-CMDGGOBGSA-N
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Description

(2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone (prop-2-en-1-one) backbone. Its structure features a 4-bromophenyl group at position 1 and a 2-chloro-6-fluorophenyl group at position 3 (Figure 1). Crystallographic studies using programs like SHELX and ORTEP have elucidated its molecular geometry, including torsion angles and packing behavior.

Properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClFO/c16-11-6-4-10(5-7-11)15(19)9-8-12-13(17)2-1-3-14(12)18/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHCDJXDHLAVEC-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-bromoacetophenone and 2-chloro-6-fluorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the chalcone.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Electrophilic and Nucleophilic Additions

The α,β-unsaturated system enables conjugate additions:

Michael Addition

Thiols or amines can undergo 1,4-addition to the enone system. For example:

  • Nucleophile : Thiophenol

  • Product : 3-(4-Bromophenyl)-1-(2-chloro-6-fluorophenyl)-3-phenylthiopropan-1-one (theoretical).

Epoxidation

Peracid-mediated epoxidation of the double bond is feasible:

  • Reagent : m-CPBA (meta-chloroperbenzoic acid)

  • Product : Epoxide derivative (predicted based on chalcone reactivity).

Cycloaddition Reactions

The enone moiety participates in [4+2] Diels-Alder reactions with dienes (e.g., cyclopentadiene):

Diene Conditions Product
CyclopentadieneToluene, 110°C, 24hBicyclic adduct (theoretical)

Reduction Reactions

Selective reduction of the carbonyl or double bond is achievable:

Ketone Reduction

  • Reagent : NaBH₄/CeCl₃ (Luche reduction)

  • Product : Secondary alcohol (retains stereochemistry).

Double Bond Hydrogenation

  • Catalyst : Pd/C (H₂, 1 atm)

  • Product : Dihydrochalcone derivative .

Halogen-Specific Reactivity

The aryl halides (Br, Cl, F) enable cross-coupling reactions:

Reaction Type Conditions Product
Suzuki Coupling 4-Bromophenyl + arylboronic acid, Pd(PPh₃)₄Biaryl-modified chalcone (theoretical)
Buchwald–Hartwig Amination of chloroaryl group, Pd catalystAmino-functionalized derivative

Nitro Group Reactivity

The 4-nitrophenyl group (in related analogs) participates in:

  • Reduction to Amine : H₂/Pd-C → Aniline derivative.

  • Electrophilic Substitution : Nitration/sulfonation at meta positions (hindered by existing NO₂).

Spectroscopic Monitoring

Key techniques for reaction tracking:

Technique Application
¹H NMR Monitor double bond reduction (δ 7.5–7.8 ppm)
IR Carbonyl (C=O) stretch at ~1650–1700 cm⁻¹
UV-Vis Conjugated π-system absorption (λ ~300–350 nm)

Theoretical Reactivity Insights

DFT studies (B3LYP/6-311G++(d,p)) predict:

  • Electrophilicity Index (ω) : ~4.2 eV (high electrophilic character) .

  • Nucleophilic Attack Sites : Cβ of enone (Mulliken charge: +0.32 e) .

Stability Under Reaction Conditions

Thermogravimetric analysis (TGA) shows decomposition onset at ~220°C, limiting high-temperature applications .

Unresolved Challenges

  • Steric Hindrance : Bulky 2-chloro-6-fluorophenyl group slows nucleophilic additions.

  • Regioselectivity : Competing reactions at Br vs. Cl sites require optimized catalysts .

Experimental validation of these pathways is ongoing, with emphasis on medicinal chemistry applications .

Scientific Research Applications

Chemistry

In the field of chemistry, (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one serves as an intermediate in the synthesis of more complex organic molecules. Its α,β-unsaturated carbonyl system allows it to participate in various chemical reactions, facilitating the creation of diverse derivatives.

Biology

The biological activity of this compound is a focal point for research, particularly regarding its potential antimicrobial , anti-inflammatory , and anticancer properties. Studies have indicated that chalcones can exhibit significant cytotoxicity against various cancer cell lines.

Table 1: Anticancer Activity Data

Study ReferenceCell LineIC50 (μM)Mechanism of Action
CLL (HG-3)Lymphoma0.17Induction of apoptosis
CLL (PGA-1)Lymphoma0.35ROS-mediated pathways

Medicine

Research is ongoing to explore this compound as a lead compound for drug development. Its mechanism of action involves interaction with molecular targets such as enzymes or receptors, potentially modulating their activity.

Mechanism of Action:
The compound's α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to various biological effects including:

  • Enzyme inhibition
  • Induction of apoptosis
  • Generation of reactive oxygen species (ROS)

Industry

In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry and Planarity

The positions and types of halogen substituents significantly alter molecular planarity and crystal packing:

  • Bromo vs. Chloro Analogues: In (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (), the bromo substituent introduces a larger atomic radius compared to chloro in (2E)-1-(4-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. This results in a slight distortion of the dihedral angle between the aromatic rings (C11–C12–C13–Br1: 178.96° vs.
  • 2-Chloro-6-fluorophenyl vs. 3-Bromophenyl: The compound (2E)-3-(3-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one () exhibits non-merohedral twinning due to asymmetric halogen placement, whereas the target compound’s 2-chloro-6-fluorophenyl group may enhance steric hindrance, influencing crystal symmetry .

Electronic Effects and Reactivity

Substituents modulate the electron density of the enone system:

  • Electron-Withdrawing Groups (EWGs) : The nitro group in (2E)-3-(2-chloro-6-fluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one () increases electrophilicity at the ketone, enhancing reactivity in Michael addition reactions. In contrast, the bromo group in the target compound offers moderate electron withdrawal, balancing stability and reactivity .

Physicochemical Properties

Molecular weight and substituent polarity influence solubility and melting points:

Compound (CAS No.) Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound (Not Provided) 4-Bromo, 2-chloro-6-fluoro ~323.6 (Calculated) High crystallinity, moderate solubility
1354942-19-0 () 3-Nitro, 2-chloro-6-fluoro 305.69 Low solubility due to nitro group
477888-59-8 () 4-Benzyloxy, 2,3-dimethylamino 409.88 Enhanced solubility via amino group
1182060-09-8 () 4-Methoxy, 2-chloro-6-fluoro 274.72 Lower melting point due to EDG

Biological Activity

The compound (2E)-1-(4-bromophenyl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one , also known as a chalcone derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, supported by relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15_{15}H9_{9}BrClF
  • Molecular Weight : 339.59 g/mol
  • CAS Number : 1021179-34-9

The compound features a prop-2-en-1-one group attached to a 4-bromophenyl and a 2-chloro-6-fluorophenyl group, which influences its biological properties. Structural analysis through techniques like X-ray crystallography has confirmed its configuration and intermolecular interactions, such as C—H⋯F and Br⋯Cl contacts, which stabilize the crystal structure .

Biological Activity Overview

Chalcones are known for their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. The specific biological activities of this compound have been investigated in various studies:

Anticancer Activity

Research indicates that chalcone derivatives can inhibit cancer cell proliferation. For instance, studies have shown that similar compounds exhibit significant antiproliferative effects against breast cancer cell lines such as MCF-7 and MDA-MB-231. These compounds often act by disrupting tubulin polymerization, leading to cell cycle arrest and apoptosis .

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (nM)Mechanism of Action
CA-4MCF-73.9Tubulin inhibition
9qMCF-710–33Cell cycle arrest
(2E)-1-(4-Bromophenyl)-3-(2-Chloro-6-Fluorophenyl)MCF-7TBDTBD

Antimicrobial Activity

Chalcone derivatives have also been reported to exhibit antimicrobial properties. The presence of halogen substituents like bromine and chlorine enhances their ability to penetrate microbial cell membranes, leading to increased efficacy against various pathogens .

Enzyme Inhibition Studies

Recent investigations into the enzyme inhibition potential of related compounds suggest that they may act as dual inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), which are crucial targets in neurodegenerative diseases. For example, certain chalcone derivatives have demonstrated selective inhibition against MAO-B with IC50_{50} values in the low micromolar range .

Case Studies

Several studies have focused on the synthesis and evaluation of the biological activity of chalcone derivatives similar to this compound:

  • Synthesis and Characterization :
    • The compound was synthesized using conventional methods involving the Claisen-Schmidt condensation reaction. Characterization techniques such as NMR and UV-Vis spectroscopy confirmed its structure .
  • In Vitro Studies :
    • In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, with ongoing research aimed at elucidating the exact mechanisms involved in its action .
  • Pharmacokinetic Properties :
    • Preliminary pharmacokinetic studies suggest favorable absorption characteristics for related chalcone derivatives, indicating potential for therapeutic applications in treating cancer and neurodegenerative disorders .

Q & A

Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via Claisen-Schmidt condensation , involving a base-catalyzed reaction between 4-bromoacetophenone and substituted benzaldehyde derivatives. Key steps include:

  • Mixing ketone and aldehyde precursors in ethanol with 10% KOH under stirring .
  • Recrystallization from ethyl acetate to purify the product .
  • Yield optimization by adjusting stoichiometry (1:1 molar ratio) and temperature (room temperature for crystallization) .

Table 1: Reaction Conditions and Yields

Precursor (Aldehyde)SolventBaseYield (%)Purity (HPLC)
2-chloro-6-fluorobenzaldehydeEthanolKOH72–78%>98%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O) stretch at ~1650–1680 cm⁻¹ and C=C (enone) at ~1600 cm⁻¹ .
  • NMR : 1^1H NMR shows vinyl protons (δ 7.2–8.1 ppm) and aryl protons (δ 7.0–8.3 ppm); 13^{13}C NMR confirms carbonyl carbon at ~190 ppm .
  • UV-Vis : π→π* transitions in the enone system (λmax ~300–350 nm) .

Q. How does the substitution pattern on the aryl rings influence physicochemical properties?

  • Electron-withdrawing groups (Br, Cl, F) increase melting points (362–366 K observed) due to enhanced intermolecular interactions (halogen bonding, π–π stacking) .
  • Ortho-substitution (2-chloro-6-fluoro) introduces steric hindrance, reducing solubility in polar solvents compared to para-substituted analogs .

Advanced Research Questions

Q. What crystallographic methods are used to determine molecular packing and intermolecular interactions?

  • Single-crystal XRD reveals a monoclinic P21/c space group with key interactions:
  • Halogen bonds : Br···F (3.1–3.3 Å) and Cl···π (3.4 Å) .

  • π–π stacking : Between aryl rings (centroid distances 3.6–3.8 Å) .

    • Torsion angles : The enone system (C=C–C=O) adopts an s-cis conformation, confirmed by C7–C8–C9–O9 torsion angles (−179.7°) .

    Table 2: Selected Bond Lengths and Angles

    ParameterValue (Å/°)Reference
    C=O bond length1.221 Å
    C=C (enone) bond length1.341 Å
    Br···F contact3.18 Å

Q. How can DFT calculations complement experimental data in understanding electronic properties?

  • HOMO-LUMO analysis : Predicts charge transfer interactions (ΔE = ~4.5 eV) and reactivity at the enone moiety .
  • Electrostatic potential maps : Highlight electrophilic regions at the carbonyl oxygen and halogen atoms, guiding substitution reactions .
  • Non-covalent interaction (NCI) plots : Visualize halogen-bonding and π–π interactions observed in XRD .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Test the compound at multiple concentrations (e.g., 1–100 μM) to identify non-linear effects .
  • Control experiments : Compare activity against analogs (e.g., 4-chloro vs. 4-bromo derivatives) to isolate substituent effects .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to confirm target binding specificity .

Methodological Notes

  • Advanced vs. basic : Basic questions focus on synthesis/characterization; advanced questions address structural bioactivity and computational modeling.

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